REACTION_CXSMILES
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[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[C:9]([C:17]([F:20])([F:19])[F:18])[CH:8]=2)[N:3]=1.[OH-].[Na+]>CO>[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[C:9]([C:17]([F:19])([F:18])[F:20])[CH:8]=2)[N:3]=1 |f:1.2|
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Name
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Methyl 4-(3-methyl-pyrazol-1-yl)-2-trifluoromethyl-benzoate
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Quantity
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1.19 g
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Type
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reactant
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Smiles
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CC1=NN(C=C1)C1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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3.3 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 90 minutes
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Duration
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90 min
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Type
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CONCENTRATION
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Details
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concentrated in vacuo to dryness
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Type
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CUSTOM
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Details
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The residue was partitioned between ethyl acetate and 1 N hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
|
CC1=NN(C=C1)C1=CC(=C(C(=O)O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |